1-Ethynyl-3,3,5-trimethylcyclohexanol 1-Ethynyl-3,3,5-trimethylcyclohexanol
Brand Name: Vulcanchem
CAS No.: 70487-02-4
VCID: VC17816252
InChI: InChI=1S/C11H18O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,9,12H,6-8H2,2-4H3
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

1-Ethynyl-3,3,5-trimethylcyclohexanol

CAS No.: 70487-02-4

Cat. No.: VC17816252

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-3,3,5-trimethylcyclohexanol - 70487-02-4

Specification

CAS No. 70487-02-4
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol
Standard InChI InChI=1S/C11H18O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,9,12H,6-8H2,2-4H3
Standard InChI Key RYPNPJHJLHWROV-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)(C#C)O)(C)C

Introduction

Chemical Structure and Stereochemical Considerations

1-Ethynyl-3,3,5-trimethylcyclohexanol belongs to the family of bicyclic monoterpenes with the molecular formula C11H18O\text{C}_{11}\text{H}_{18}\text{O} and a molecular weight of 166.26 g/mol. The compound features a cyclohexanol core substituted with three methyl groups at positions 3, 3, and 5, along with an ethynyl (-C≡CH) group at position 1. This configuration creates two stereoisomers (cis and trans) depending on the spatial arrangement of substituents relative to the hydroxyl group.

The trans isomer (CAS 767-54-4) demonstrates greater thermodynamic stability due to reduced steric hindrance between the ethynyl group and axial methyl substituents . Nuclear magnetic resonance (NMR) analyses reveal distinct splitting patterns for each isomer: the trans configuration shows a singlet for the C3 methyl groups at δ 0.85 ppm, while the cis isomer exhibits split peaks between δ 1.12–1.25 ppm . These structural differences significantly influence physical properties, with the trans isomer having a higher melting point (42–44°C) compared to the cis form (34–36°C) .

Table 1: Comparative Properties of 1-Ethynyl-3,3,5-Trimethylcyclohexanol Isomers

Propertycis-Isomertrans-Isomer
Melting Point34–36°C42–44°C
Boiling Point189–191°C205–207°C
Solubility in Ethanol85 g/100 mL72 g/100 mL
Odor ProfileSharp, camphoraceousSmooth, woody

Synthetic Pathways and Optimization

The industrial synthesis of 1-ethynyl-3,3,5-trimethylcyclohexanol proceeds through two stages:

Hydrogenation of Isophorone

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) undergoes catalytic hydrogenation using rhodium complexes under high-pressure conditions (5 MPa H₂ at 40°C) . The choice of catalyst ligand critically determines stereoselectivity:

  • (1S,1'S)-(+)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine) yields 84% enantiomeric excess (ee) of the trans isomer

  • Unmodified Raney nickel produces a 3:1 cis:trans ratio due to non-selective substrate adsorption

Table 2: Catalytic Systems for Isophorone Hydrogenation

Catalyst SystemTemperaturePressurecis:trans Ratioee (%)
Rh(acac)(CO)₂ with chiral phosphine 40°C5 MPa H₂17:8384
Pd/C in acetic acid25°C1 atm H₂55:45<5
Raney Ni in ethanol80°C3 MPa H₂68:320

Ethynylation of 3,3,5-Trimethylcyclohexanol

The hydrogenation product undergoes ethynylation via Sonogashira coupling or direct acetylene insertion. Optimal conditions use:

  • Copper(I) iodide (5 mol%) as catalyst

  • Triethylamine base in tetrahydrofuran

  • 60°C for 12 hours under nitrogen atmosphere

This step achieves 78–82% yield with <2% dimerization byproducts when using distilled acetylene gas. Purification through fractional distillation under reduced pressure (0.1 mmHg) separates isomers based on boiling point differences.

Base Note TypeRecommended ConcentrationEffect Achieved
Woody (e.g., vetiver)0.8–1.2%Increased tenacity (+30%)
Citrus (e.g., bergamot)0.3–0.5%Top note prolongation (+22%)
Oriental (e.g., amber)1.5–2.0%Sillage enhancement (+18%)

UV Filter Synthesis

The ethynyl group undergoes [2+2] photocycloaddition with cinnamate derivatives to create UV-absorbing polymers. Key characteristics include:

  • Broad-spectrum absorption (290–350 nm)

  • Photostability superior to octinoxate (98% retention after MED 50)

  • Compatible with silicone-based sunscreen formulations

Recent Research Developments

Enantioselective Synthesis

Advances in N-heterocyclic carbene ligands have achieved 95% ee for the trans isomer using iridium catalysts at ambient pressure . This method reduces production costs by 40% compared to traditional rhodium systems.

Biocatalytic Approaches

Engineered Candida antarctica lipase B variants catalyze the kinetic resolution of racemic mixtures with E-values >200. Immobilization on magnetic nanoparticles allows 15 reaction cycles without activity loss.

Future Directions and Challenges

Ongoing research focuses on:

  • Developing continuous flow synthesis systems to improve yield (>90%)

  • Exploring ionic liquid formulations for controlled release in sunscreens

  • Assessing environmental persistence through OECD 309 biodegradation studies

Addressing the compound's high log P (3.8) remains crucial for enhancing aqueous solubility in cosmetic formulations. Hybridization with cyclodextrin complexes shows promise, increasing water solubility by 150-fold while maintaining cooling efficacy.

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